Theodrenaline hydrochloride, with the chemical formula C17H22ClN5O5, is categorized under phosphodiesterase inhibitors. It has applications in both clinical and research settings, particularly in studies involving cardiovascular pharmacology. The compound's synthesis and properties have been explored in various scientific literature, although detailed methodologies are not extensively documented.
The synthesis of Theodrenaline hydrochloride involves the reaction between norepinephrine and theophylline under controlled conditions. While specific synthetic routes are not comprehensively detailed in available literature, it is understood that the process requires careful monitoring to ensure the stability and efficacy of the final product .
The typical synthesis may include:
Theodrenaline hydrochloride can undergo several chemical reactions:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Key aspects of its mechanism include:
The compound's action is further influenced by phosphodiesterase inhibition, which affects intracellular signaling pathways related to cAMP and cGMP.
The physical properties of Theodrenaline hydrochloride include:
Chemical properties include:
Relevant data indicate that Theodrenaline hydrochloride retains its efficacy when properly stored but may degrade under inappropriate conditions .
Theodrenaline hydrochloride has several significant applications:
Theodrenaline hydrochloride emerged from mid-20th century efforts to develop safer cardiovascular stimulants. It was first synthesized as a molecular hybrid of norepinephrine (a potent catecholamine vasopressor) and theophylline (a methylxanthine phosphodiesterase inhibitor and bronchodilator), creating a novel noradrenaline-theophylline conjugate [6] [9]. This molecular design aimed to synergize the hemodynamic effects of catecholamines with the cardiostimulant properties of xanthines, while potentially mitigating adverse effects like extreme tachycardia associated with pure catecholamines.
The compound was introduced clinically in 1963 under the brand name Akrinor® in Germany, formulated as a fixed 20:1 ratio combination with cafedrine (a theophylline derivative with adrenergic properties) [2] [3]. This combination therapy was strategically developed for rapid correction of acute hypotensive states during surgical procedures. Unlike many modern cardiovascular drugs developed through targeted molecular design, theodrenaline's development reflected an era of empirical pharmacotherapy optimization, where combination products were designed to capitalize on observed clinical synergies. Its adoption became particularly entrenched in German-speaking countries, where it remains a first-line anti-hypotensive agent in anesthesia protocols [1] [3].
Table 1: Key Milestones in Theodrenaline Development
Year | Event | Significance |
---|---|---|
1963 | Introduction of Akrinor® (cafedrine/theodrenaline) in Germany | First clinical availability as anti-hypotensive agent |
2000s | Retrospective clinical studies on hemodynamic effects | Confirmed efficacy in surgical hypotension management |
2013 | HYPOTENS clinical trial initiation (NCT02893241) | First large-scale comparison against ephedrine |
2020s | Ongoing investigation in cerebral oxygenation trials (NCT01311414) | Exploration of neurological applications |
Theodrenaline hydrochloride (chemical name: (±)-7-[2-[[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione hydrochloride) belongs to the dual pharmacophore class of catecholamine-xanthine conjugates [5] [6] [9]. Its molecular structure features:
Theodrenaline exhibits balanced α- and β-adrenergic activity, distinguishing it from pure α-agonists like phenylephrine. This receptor profile enables dual cardiovascular effects: peripheral vasoconstriction through α₁-adrenoceptor activation, coupled with positive inotropic and chronotropic actions via β₁-adrenoceptor stimulation [1] [6]. The theophylline component contributes additional mechanisms:
In clinical formulations, theodrenaline is exclusively combined with cafedrine, creating a multi-mechanism approach to hypotension management. Pharmacodynamic studies demonstrate that this combination increases mean arterial pressure (MAP) by approximately 11-16 mmHg within 5 minutes of administration, with peak effects at 15-20 minutes [2]. Unlike pure catecholamines, theodrenaline-containing formulations demonstrate heart rate stability, with minimal tachycardia observed even at effective pressor doses [3].
Table 2: Chemical and Pharmacological Properties of Theodrenaline and Related Compounds
Parameter | Theodrenaline | Norepinephrine | Theophylline |
---|---|---|---|
Molecular Formula | C₁₇H₂₂ClN₅O₅ | C₈H₁₁NO₃ | C₇H₈N₄O₂ |
Molecular Weight | 411.84 g/mol | 169.18 g/mol | 180.16 g/mol |
Primary Mechanism | α/β adrenoceptor agonist + PDE inhibition | α/β adrenoceptor agonist | PDE inhibition + adenosine antagonism |
Cardiovascular Effect Profile | Pressor + inotropic with stable HR | Strong pressor + variable chronotropy | Mild inotropy + vasodilation |
Typical Clinical Use | Always combined with cafedrine | Monotherapy or combination | Monotherapy (respiratory) |
graph LRA[Theodrenaline] --> B[Catecholamine Domain]A --> C[Xanthine Domain]B --> D[α-Adrenergic Activity]B --> E[β-Adrenergic Activity]C --> F[PDE Inhibition]C --> G[Adenosine Antagonism]D --> H(Vasoconstriction)E --> I(Inotropy/Chronotropy)F --> J(cAMP Potentiation)G --> K(Vasomotor Tone Modulation)
Theodrenaline hydrochloride exhibits a distinctive regulatory geography, being primarily approved and marketed in German-speaking countries (Germany, Austria, Switzerland) under the fixed-dose combination product Akrinor® (cafedrine/theodrenaline 200mg/10mg per 2mL ampoule) [1] [3]. This regulatory confinement reflects historical development patterns rather than efficacy limitations, creating a striking regional utilization pattern:
This geographically constrained usage pattern creates a unique evidence landscape. While over 50 years of real-world evidence exists in German medical registries, the literature remains predominantly German-language with limited translation. Recent prospective studies like HYPOTENS (DRKS00010740) represent efforts to generate international-grade evidence, comparing cafedrine/theodrenaline against ephedrine in multicenter settings [3]. Regulatory barriers in non-adopting regions appear multifactorial, including:
Table 3: Global Regulatory and Utilization Status of Theodrenaline Formulations
Region | Regulatory Status | Clinical Utilization Pattern | Evidence Base |
---|---|---|---|
Germany | Approved (1963) | First-line in obstetric/OR hypotension | Extensive real-world data + retrospective studies |
Austria/Switzerland | Approved | Hospital formularies for OR/emergency | Moderate real-world evidence |
United States | Not approved; research-only | Limited to experimental protocols | Isolated investigational studies |
Japan | Not approved; limited access | Minimal clinical implementation | Case reports only |
International Trials | Investigational IND | Cerebral oxygenation studies (NCT01311414) | Early-phase trial data |
Theodrenaline's regulatory journey illustrates how historical approval pathways, regional medical traditions, and commercialization priorities collectively shape drug accessibility. Despite its geographically limited adoption, it remains a pharmacologically significant compound as one of the few clinically implemented catecholamine-xanthine hybrids, offering a distinct mechanism profile from mainstream vasopressors [3] [6]. Ongoing research may potentially expand its therapeutic footprint, particularly in clinical scenarios where tachycardia limitation is paramount during blood pressure correction.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7